Nuciferine

Description

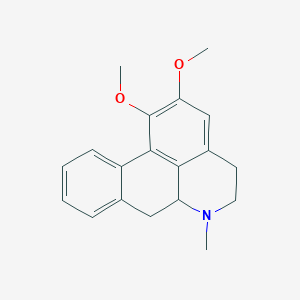

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJVQPIHKOARKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5868-18-8 | |

| Record name | (±)-Nuciferine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5868-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Biosynthetic Pathways of Nuciferine

Nuciferine (B1677029) is a naturally occurring compound found within a select group of plants. Its distribution and the biochemical routes leading to its synthesis are subjects of ongoing scientific investigation.

Botanical Sources and Distribution in Research

The primary and most well-documented botanical source of this compound is Nelumbo nucifera, commonly known as the sacred lotus (B1177795). wisdomlib.orgresearchgate.netnih.gov This aquatic perennial plant, distributed throughout Asia and Australia, has various parts, including the leaves, seeds, and rhizomes, which contain a range of bioactive compounds, with this compound being a major alkaloid constituent, particularly in the leaves. nih.govacs.orgresearchgate.net Research has extensively focused on Nelumbo nucifera to understand the distribution and concentration of this compound and other related alkaloids. nih.govntu.ac.uk

Different parts of the lotus plant exhibit varying concentrations of this compound and other benzylisoquinoline alkaloids (BIAs). nih.gov For instance, the leaves are a particularly rich source of this compound and N-northis compound. acs.org Other alkaloids found in Nelumbo nucifera include lotusine, isoliensinine, liensinine, and neferine, which are present in smaller quantities in the leaf sap, seed, embryo, and rhizome. nih.govacs.org

Identification in Other Plant Species

While Nelumbo nucifera is the primary source, this compound has also been identified in other plant species. Notably, it is found in Nymphaea caerulea, the blue lotus. wikipedia.orgnih.govplos.org The American lotus, Nelumbo lutea, also contains this compound, although generally in trace amounts along with other alkaloids like (±)-armepavine and (−)-N-northis compound. taylorandfrancis.com The presence of this compound in these species highlights a specific branch of alkaloid biosynthesis within this group of aquatic plants.

Biosynthetic Routes and Enzymatic Mechanisms

The formation of this compound is a complex process involving multiple enzymatic steps within the broader benzylisoquinoline alkaloid (BIA) pathway.

Benzylisoquinoline Alkaloid Pathway Precursors

The biosynthesis of this compound begins with precursors derived from the amino acid L-tyrosine. maxapress.comscholaris.ca The core of the BIA pathway involves the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.commaxapress.com This initial reaction is catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for a vast array of BIAs. acs.orgnih.gov From (S)-norcoclaurine, a series of modifications, including methylation and hydroxylation, are carried out by various enzymes to produce the diverse range of BIAs. nih.gov

Enantioselective Pathways and Key Enzymes

An interesting aspect of BIA biosynthesis in Nelumbo nucifera is its stereochemistry. While many plants in the order Ranunculales produce predominantly S-enantiomer conformers of BIAs, Nelumbo nucifera (of the order Proteales) is known to produce unusual R-enantiomers. scholaris.canih.gov Research suggests that in lotus, the initial condensation of dopamine and 4-HPAA may result in racemic (R,S)-norcoclaurine, unlike the enzyme-catalyzed formation of exclusively (S)-norcoclaurine in plants like the opium poppy. maxapress.comscholaris.ca

Following the formation of the norcoclaurine backbone, a series of enzymes, including O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, catalyze subsequent reactions. maxapress.comnih.gov These enzymes are responsible for the structural modifications that lead to the formation of various aporphine-type alkaloids, including this compound. acs.orgnih.gov Key enzymes in this pathway include 6-O-methyltransferase (6OMT) and coclaurine-N-methyltransferase (CNMT). nih.gov

A crucial final step in the biosynthesis of this compound is the N-methylation of its immediate precursor, N-northis compound. acs.orgnih.gov This reaction is catalyzed by a specific type of enzyme known as an N-methyltransferase (NMT). acs.orgnih.gov

Recent research has identified and characterized a specific N-methyltransferase from Nelumbo nucifera leaves, designated as NnNMT. acs.orgnih.gov This enzyme has been shown to specifically catalyze the synthesis of this compound from N-northis compound. acs.orgnih.gov The expression of the NnNMT gene has been found to correlate with the accumulation of BIAs in different tissues and varieties of lotus, providing strong evidence for its direct involvement in this compound biosynthesis. acs.orgnih.gov Molecular studies have even identified key amino acid residues within NnNMT that are crucial for its catalytic activity. acs.orgnih.gov

Interactive Data Tables

Table 1: Botanical Sources of this compound

| Plant Species | Common Name | Primary Source |

| Nelumbo nucifera | Sacred Lotus | Yes |

| Nymphaea caerulea | Blue Lotus | Yes |

| Nelumbo lutea | American Lotus | No (Trace amounts) |

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Norcoclaurine synthase | NCS | Catalyzes the initial condensation of dopamine and 4-HPAA |

| 6-O-methyltransferase | 6OMT | Involved in methylation steps of the BIA pathway |

| Coclaurine-N-methyltransferase | CNMT | Involved in N-methylation steps of the BIA pathway |

| Nelumbo nucifera N-methyltransferase | NnNMT | Catalyzes the final step of this compound synthesis from N-northis compound |

Proposed Mechanistic Steps in Biosynthesis

The precise biosynthetic pathway of this compound has not been fully elucidated, but a likely route has been proposed based on known benzylisoquinoline alkaloid (BIA) synthesis in other plants and gene expression studies in Nelumbo nucifera. nih.govnih.govmaxapress.comx-mol.com The pathway is believed to commence with the condensation of two tyrosine-derived precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govmaxapress.com This initial step is a Pictet-Spengler condensation catalyzed by the enzyme norcoclaurine synthase (NCS) to yield (S)-norcoclaurine. nih.govmaxapress.com

Following the formation of the basic benzylisoquinoline scaffold, a series of enzymatic modifications, including methylations and an intramolecular C-C phenol (B47542) coupling, are required to form the characteristic aporphine (B1220529) core of this compound. nih.gov It is proposed that a cytochrome P450 enzyme, specifically an analog of CYP80G2, is responsible for catalyzing the critical phenol C-C coupling reaction. nih.govacs.org This step converts the benzylisoquinoline precursor, likely (S)-reticuline, into the aporphine backbone structure. nih.govacs.org

Subsequent modifications involve methylation at specific nitrogen and oxygen positions, catalyzed by S-adenosyl-l-methionine-dependent methyltransferases. nih.gov Research based on the relative gene expression patterns in mechanically wounded lotus leaves suggests a probable sequence for these final steps. nih.govacs.org The data indicates that C-C coupling via CYP80G2 occurs first. nih.govacs.org This is followed by N-methylation, a reaction catalyzed by coclaurine-N-methyltransferase (CNMT). nih.govacs.orgacs.org The final step is proposed to be O-methylation at the C6 position, facilitated by 6-O-methyltransferase (6OMT). nih.govacs.org This proposed sequence suggests that methylation of the isoquinoline (B145761) nucleus at the nitrogen atom precedes methylation at the oxygen atom. nih.govx-mol.comacs.orgacs.org

Genetic Regulation of this compound Production

The biosynthesis of this compound is a highly regulated process controlled at the genetic level through the expression of both structural genes and transcription factors. nih.gov Key structural genes orchestrating the pathway include norcoclaurine synthase (NCS), coclaurine (B195748) N-methyltransferase (CNMT), 6-O-methyltransferase (6OMT), and the cytochrome P450 gene CYP80G2. nih.govnih.govx-mol.comacs.org

Studies have demonstrated that the application of abiotic stress, such as mechanical wounding of lotus leaves, can significantly enhance the production and accumulation of this compound and its immediate precursor, N-northis compound. nih.govacs.orgacs.org This increase in alkaloid content is directly correlated with the upregulated and coordinated expression of the biosynthetic genes, particularly CYP80G2 and CNMT. acs.orgacs.org The expression patterns observed in these studies suggest that CNMT may be a key gene influencing the rate of this compound accumulation in lotus leaves. nih.govacs.org

Beyond the structural genes, transcription factors play a crucial role in the overarching regulation of the BIA pathway. nih.gov The WRKY family of transcription factors, in particular, is known to be involved in modulating secondary metabolite production in response to stress signals, including wounding. nih.govacs.org In Nelumbo nucifera, the expression of a specific WRKY transcription factor (identified as NNU_24385) was found to be co-regulated with CYP80G2 and CNMT and increased significantly in wounded leaves, corresponding with higher this compound levels. nih.govnih.govx-mol.comacs.org This indicates that WRKY transcription factors are important regulators that can activate the expression of biosynthetic genes in response to environmental stimuli, thereby controlling the rate of this compound production. nih.gov

Preclinical Pharmacological Activities and Molecular Mechanisms of Nuciferine

Antineoplastic and Antiproliferative Mechanisms in Cellular and Animal Models

Research in cellular and animal models has illuminated several pathways through which nuciferine (B1677029) exerts its anticancer effects. The compound has been shown to inhibit tumor growth in xenograft mouse models of oral squamous cell carcinoma, neuroblastoma, and colon cancer. nih.govnih.govnih.gov These in vivo results are supported by a wealth of in vitro data demonstrating this compound's ability to modulate fundamental cancer cell behaviors.

This compound has been found to impede the growth of cancer cells by inducing cell cycle arrest, a critical mechanism for controlling cell division. nih.govresearchgate.net In studies involving human hepatocellular carcinoma (HCC) cells (HepG2 and HCCLM3), this compound treatment led to cell cycle arrest at the G2 phase. nih.govresearchgate.netnih.gov This effect was associated with the downregulation of crucial regulatory genes at the molecular level, specifically Cyclin B1. nih.gov Similarly, investigations into breast cancer cells also revealed that this compound inhibits proliferation by causing cell cycle arrest. nih.govresearchgate.net In non-small cell lung cancer (NSCLC) cells, this compound was observed to down-regulate the expression of cyclin D, another key protein in cell cycle progression. researchgate.net

Table 1: this compound's Effect on Cell Cycle Progression

| Cancer Type | Cell Line(s) | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| Hepatocellular Carcinoma | HepG2, HCCLM3 | Arrested the cell cycle at the G2 phase. nih.govresearchgate.netnih.gov | Downregulation of Cyclin B1 gene expression. nih.gov |

| Breast Cancer | MDA-MB-231, MCF-7 | Inhibited proliferation via cell cycle arrest. nih.govresearchgate.net | Not specified. |

A primary mechanism of this compound's antineoplastic activity is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.net In human breast cancer cells (MDA-MB-231 and MCF-7), this compound was shown to induce apoptosis through a mitochondrial-dependent pathway. nih.gov This process involved an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cleavage of PARP. nih.govresearchgate.net Similarly, in hepatocellular carcinoma cells, this compound treatment resulted in a concentration-dependent increase in the proportion of apoptotic cells. nih.govnih.gov This was linked to the decreased gene expression of Survivin, an apoptosis inhibitor. nih.gov Studies on oral squamous cell carcinoma (OSCC) and non-small cell lung cancer cells further confirmed that this compound treatment significantly increases the percentage of apoptotic cells. nih.govresearchgate.net

Table 2: this compound's Induction of Programmed Cell Death (Apoptosis)

| Cancer Type | Cell Line(s) | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, MCF-7 | Induced apoptosis. nih.govresearchgate.net | Mitochondrial-dependent pathway; increased Bax/Bcl-2 ratio; activation of caspase-3; cleavage of PARP. nih.gov |

| Hepatocellular Carcinoma | HepG2, HCCLM3 | Increased the proportion of apoptotic cells in a concentration-dependent manner. nih.govnih.gov | Downregulation of Survivin gene expression. nih.gov |

| Oral Squamous Cell Carcinoma | SCC25, CAL27 | Significantly increased the percentage of apoptotic cells. nih.gov | Not specified. |

This compound consistently demonstrates the ability to inhibit the proliferation and reduce the viability of a range of cancer cells in a dose-dependent manner. nih.govnih.gov In breast cancer cell lines, viability was markedly decreased following incubation with this compound. nih.gov Similarly, in oral squamous cell carcinoma, this compound suppressed cell proliferation as measured by colony formation and EdU assays. nih.gov The antiproliferative effect has also been confirmed in hepatocellular carcinoma cells through MTT and plate colony formation assays. nih.govresearchgate.netnih.gov Furthermore, this compound has been shown to markedly inhibit the viability of human neuroblastoma SY5Y cells and mouse colorectal cancer CT26 cells. nih.govnih.gov In the context of non-small cell lung cancer, this compound effectively inhibited the proliferation of A549 cells, including those pretreated with nicotine. researchgate.net

Table 3: this compound's Inhibition of Cellular Proliferation and Viability

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Breast Cancer | MDA-MB-231, MCF-7 | Decreased cell viability in a dose-dependent manner. nih.gov |

| Oral Squamous Cell Carcinoma | SCC25, CAL27 | Inhibited cell viability and suppressed proliferation. nih.gov |

| Hepatocellular Carcinoma | HepG2, HCCLM3 | Exerted suppressive effects on proliferation. nih.govresearchgate.netnih.gov |

| Human Neuroblastoma | SY5Y | Markedly inhibited cell viability. nih.govnih.gov |

| Mouse Colorectal Cancer | CT26 | Markedly inhibited cell viability. nih.govnih.gov |

The spread of cancer, or metastasis, is a complex process involving cell migration and invasion, which this compound has been shown to inhibit. nih.govnih.gov In breast cancer cells, this compound treatment resulted in the inhibition of both cell migration and invasion. nih.gov For oral squamous cell carcinoma cells, wound-healing and transwell assays demonstrated that this compound effectively inhibited motility and invasion. nih.gov This effect was found to be mediated, at least in part, through the suppression of the STAT3 signaling pathway, as activation of this pathway reversed this compound's inhibitory effects. nih.gov Furthermore, in A549 lung cancer cells, this compound significantly inhibited cell migration induced by TGF-β1. nih.govresearchgate.net It has also been reported to suppress the invasion of multiple cancer cell lines. nih.govnih.gov

Table 4: this compound's Interference with Cell Migration and Invasion

| Cancer Type | Cell Line(s) | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, MCF-7 | Inhibited cell migration and invasion. nih.govresearchgate.net | Not specified. |

| Oral Squamous Cell Carcinoma | SCC25, CAL27 | Inhibited cell migration and invasion. nih.gov | Partial suppression of the STAT3 signaling pathway. nih.gov |

| Lung Cancer | A549 | Significantly inhibited TGF-β1-induced cell migration. nih.govresearchgate.net | Not specified. |

This compound also appears to target processes crucial for tumor growth and recurrence: angiogenesis (the formation of new blood vessels) and cancer cell "stemness." Its mechanism involves the modulation of key signaling pathways. In non-small cell lung cancer cells, this compound was found to down-regulate the expression of Vascular Endothelial Growth Factor-A (VEGF-A), a critical protein for angiogenesis. researchgate.net This effect is linked to this compound's ability to inhibit the Wnt/β-catenin signaling pathway. researchgate.net Furthermore, research indicates that this compound treatment can lead to the suppression of PI3K/AKT signaling, which in turn downmodulates the level of Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.com Since HIF-1α is a key transcriptional regulator of VEGF and is also known to promote cancer stemness, its suppression by this compound suggests a dual role in inhibiting both angiogenesis and the maintenance of cancer stem cells. mdpi.com

Table 5: this compound's Suppression of Angiogenesis and Stemness

| Process | Cancer Type/Cell Line | Key Findings | Molecular Pathways |

|---|---|---|---|

| Angiogenesis | Non-Small Cell Lung Cancer (A549) | Downregulated the expression of VEGF-A. researchgate.net | Inhibition of Wnt/β-catenin signaling. researchgate.net |

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows cancer cells to gain migratory and invasive properties, facilitating metastasis. This compound has been shown to counteract this process. In A549 lung cancer cells, this compound significantly inhibited EMT induced by Transforming growth factor-β1 (TGF-β1). nih.govresearchgate.net This was accompanied by the modulation of key EMT marker proteins; this compound treatment led to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin and vimentin. nih.govnih.gov The underlying mechanism for this effect in pulmonary models involves the TGF-β1/Smad2/3 signaling pathway. nih.gov Similar effects on E-cadherin and Vimentin were observed in oral squamous cell carcinoma cells, further supporting this compound's role in regulating EMT. nih.gov

Table 6: this compound's Regulation of Epithelial-Mesenchymal Transition (EMT)

| Cancer Type | Cell Line(s) | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| Lung Cancer | A549 | Significantly inhibited TGF-β1-induced EMT; modulated profibrotic and EMT markers. nih.govresearchgate.net | Inhibition of the TGF-β1/Smad2/3 signaling pathway. nih.gov |

Key Signaling Pathways Affected by this compound in Cancer Models

This compound, a bioactive alkaloid from the lotus (B1177795) plant (Nelumbo nucifera), has demonstrated notable anticancer potential in preclinical studies by modulating a variety of key signaling pathways that are often dysregulated in cancer. These pathways are crucial for controlling cell growth, proliferation, survival, and metastasis. Research has illuminated this compound's ability to interfere with these signaling cascades, thereby inhibiting cancer progression through multiple mechanisms.

AKT/STAT3 Signaling Axis

The AKT/STAT3 signaling axis is a critical pathway in the development and progression of many cancers, including glioblastoma and oral squamous cell carcinoma (OSCC). This compound has been shown to inhibit the progression of glioblastoma by suppressing this very axis. nih.govresearchgate.net

In models of OSCC, this compound has been observed to hinder the malignant characteristics of cancer cells, such as growth, movement, and infiltration, while promoting programmed cell death (apoptosis). nih.gov Mechanistic studies revealed that these effects were mediated, at least in part, through the significant suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov When the STAT3 pathway was artificially activated, the tumor-suppressing effects of this compound were reversed, confirming the pathway's role in this compound's mechanism of action. nih.gov While STAT3 is a known player in cancer progression, its interaction with this compound is a more recent area of focus. researchgate.netmdpi.comresearchgate.net

It is important to note that a study investigating this compound's effect on the SOX2-AKT/STAT3-Slug signaling pathway in glioblastoma was retracted due to concerns about the figures presented in the paper. nih.gov

SOX2 Pathway Interactions

SOX2 is a transcription factor that plays a crucial role in both embryonic development and the progression of various cancers, including glioblastoma. nih.govjebms.org It is known to regulate tumor-initiating properties and drug resistance in glioblastoma stem cells. nih.gov Elevated expression of SOX2 has been linked to increased resistance to chemotherapy. nih.gov

Research has indicated that this compound can inhibit the progression of glioblastoma by suppressing the SOX2-AKT/STAT3-Slug signaling pathway. nih.govresearchgate.net By targeting SOX2, this compound may offer a novel therapeutic approach to treating glioblastoma, particularly in addressing the challenges of stemness and drug resistance. nih.gov The intricate regulatory relationships between SOX2 and factors involved in epithelial-mesenchymal transition (EMT) underscore the complexity of its role in cancer. nih.gov

PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. probiologists.comresearchgate.netcancer.gov Its dysregulation is a common feature in many types of cancer. researchgate.netprobiologists.com

Extracts from Nelumbo nucifera containing this compound have demonstrated the ability to suppress the activation of PI3K, AKT, and mTOR. probiologists.comprobiologists.com This inhibition disrupts downstream signaling cascades that are vital for cancer cell proliferation, survival, and metastasis. probiologists.com The mechanisms behind this inhibition include the modulation of protein expression, direct inhibition of kinase activity, and the induction of apoptosis. probiologists.com By targeting this critical pathway, this compound shows promise as a natural inhibitor for therapeutic intervention in cancers where this pathway is overactive. probiologists.comprobiologists.comnih.gov

YAP/AMPK/HMGCR Axis Modulation

In pancreatic cancer, this compound has been found to enhance the sensitivity of cancer cells to the chemotherapy drug gemcitabine (B846). mdpi.comnih.gov This effect is achieved through the modulation of the YAP/AMPK/HMGCR signaling axis. mdpi.comnih.gov

This compound induces the phosphorylation of Yes-associated protein (YAP) at Ser127. This is mediated by the activation of AMP-activated protein kinase (AMPK), which in turn leads to the downregulation of 3-hydroxy-3-methyl-glutaryl-coA reductase (HMGCR). mdpi.comnih.gov The inhibition of HMGCR restrains YAP activity, thereby increasing the cancer cells' susceptibility to gemcitabine. mdpi.comnih.gov This suggests that this compound could serve as a supplementary agent to overcome gemcitabine resistance in pancreatic cancer. mdpi.comresearchgate.net The activation of AMPK is a key event in this process, as it is known to increase tumor cell sensitivity to chemotherapy. mdpi.comnih.gov

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is another critical pathway involved in cell proliferation and differentiation, and its aberrant activation is a hallmark of several cancers, including non-small cell lung cancer (NSCLC). nih.govresearchgate.net

This compound has been shown to inhibit the progression of NSCLC, particularly in the context of nicotine-induced tumor promotion. nih.govsci-hub.se It achieves this by suppressing the activity of the Wnt/β-catenin signaling pathway. nih.govsci-hub.se this compound enhances the stability of Axin, a key component of the β-catenin destruction complex, leading to the downregulation of β-catenin and its downstream targets like c-myc, cyclin D, and VEGF-A. nih.govsci-hub.se This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gov

TLR4/NF-κB Pathway Repression

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway plays a significant role in inflammation and cancer. eurekaselect.comnih.gov In the context of skin cutaneous melanoma, this compound has demonstrated antitumor effects by suppressing this pathway. eurekaselect.comnih.gov

This compound administration has been shown to significantly inhibit the growth of melanoma cells and reduce tumor size. eurekaselect.comnih.gov This is achieved by inhibiting the phosphorylation of p65, a key subunit of the NF-κB complex. eurekaselect.comnih.gov this compound also suppresses the activation of NF-κB signaling induced by tumor necrosis factor-alpha (TNF-α). eurekaselect.com These findings suggest that the anticancer effects of this compound in melanoma may be mediated by its targeting of TLR4. eurekaselect.com The NF-κB pathway is a critical player in cancer development and progression, making it a key target for therapeutic intervention. researchgate.netnih.govresearchgate.net

Interactive Data Table of Research Findings

| Signaling Pathway | Cancer Model | Key Findings |

| AKT/STAT3 Signaling Axis | Glioblastoma, Oral Squamous Cell Carcinoma | This compound suppresses the progression of glioblastoma and inhibits malignant characteristics of OSCC cells by downregulating the STAT3 pathway. nih.govresearchgate.netnih.gov |

| SOX2 Pathway Interactions | Glioblastoma | This compound inhibits glioblastoma progression by suppressing the SOX2-AKT/STAT3-Slug signaling pathway, potentially overcoming drug resistance. nih.govresearchgate.net |

| PI3K/AKT/mTOR Pathway Inhibition | Various Cancer Models | This compound-containing extracts suppress the activation of PI3K, AKT, and mTOR, leading to reduced cell proliferation and survival. probiologists.comprobiologists.com |

| YAP/AMPK/HMGCR Axis Modulation | Pancreatic Cancer | This compound enhances sensitivity to gemcitabine by activating AMPK, which downregulates HMGCR and subsequently inhibits YAP. mdpi.comnih.govresearchgate.net |

| Wnt/β-catenin Signaling | Non-Small Cell Lung Cancer | This compound inhibits nicotine-induced NSCLC progression by suppressing the Wnt/β-catenin pathway through stabilization of Axin. nih.govresearchgate.netsci-hub.se |

| TLR4/NF-κB Pathway Repression | Skin Cutaneous Melanoma | This compound inhibits melanoma cell growth and tumor size by suppressing the TLR4/NF-κB pathway via inhibition of p65 phosphorylation. eurekaselect.comnih.gov |

Metabolic Regulatory Actions in Experimental Systems

This compound, an aporphine (B1220529) alkaloid derived from the lotus leaf (Nelumbo nucifera), has demonstrated significant metabolic regulatory effects in various preclinical experimental systems. Its activities primarily involve the modulation of lipid and glucose metabolism, suggesting a potential role in addressing metabolic dysregulation. The molecular mechanisms underlying these effects are multifaceted, involving the regulation of key transcription factors, signaling pathways, and metabolic enzymes.

Lipid Metabolism Modulation

This compound exerts robust effects on lipid metabolism, demonstrated by its ability to inhibit the formation of fat cells (adipogenesis) and reduce the accumulation of lipids in cells. These actions are underpinned by its influence on the expression of genes that control lipogenesis and its activation of critical metabolic signaling pathways.

In vitro studies using 3T3-L1 preadipocytes, a standard cell line for studying adipogenesis, have shown that this compound effectively inhibits their differentiation into mature adipocytes. nih.govsciepub.comnih.gov This inhibition is characterized by a marked decrease in the accumulation of lipid droplets within the cells. sciepub.com

Experimental findings indicate that this compound's presence during the differentiation process significantly attenuates lipid accumulation in a dose-dependent manner. nih.govsciepub.com For instance, treatment with 20 μM this compound was found to substantially reduce intracellular triglyceride (TG) content by 47.2%, 59.9%, and 55.4% on the third, sixth, and ninth days of preadipocyte differentiation, respectively. nih.govfrontiersin.org This demonstrates a potent inhibitory effect on the maturation of fat cells and their capacity to store lipids. nih.gov

Table 1: Effect of this compound on Intracellular Triglyceride Content in Differentiating 3T3-L1 Preadipocytes

| Day of Differentiation | Percentage Reduction in TG Content (20 μM this compound) | Reference |

|---|---|---|

| Day 3 | 47.2% | nih.govfrontiersin.org |

| Day 6 | 59.9% | nih.govfrontiersin.org |

| Day 9 | 55.4% | nih.govfrontiersin.org |

The anti-adipogenic activity of this compound is mechanistically linked to its ability to downregulate the expression of key transcription factors and enzymes that govern fat cell development and lipid synthesis. nih.govsciepub.com Adipogenesis is a complex process controlled by a cascade of transcription factors, with Peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα and C/EBPβ, playing pivotal roles. nih.gov

Studies have consistently shown that this compound treatment significantly suppresses the mRNA levels of PPARγ, C/EBPα, and C/EBPβ in differentiating preadipocytes. nih.govfrontiersin.org This downregulation of master adipogenic regulators leads to a subsequent reduction in their target genes, including those encoding critical lipogenic enzymes like Fatty Acid Synthase (FAS). nih.govsciepub.com The expression of FAS, which is crucial for the synthesis of long-chain fatty acids, is notably decreased by this compound. nih.govsciepub.com Further investigation has revealed that this compound's inhibitory effect on FAS is achieved, at least in part, by directly inhibiting its promoter activity. nih.govfrontiersin.org In differentiating preadipocytes treated with 5-20 μM this compound, the mRNA levels of these crucial genes were decreased by 39.2% to 92.5%. frontiersin.orgresearchgate.net

Table 2: this compound's Regulation of Key Lipogenic Gene Expression in 3T3-L1 Cells

| Gene Target | Effect | Molecular Consequence | Reference |

|---|---|---|---|

| PPARγ | Downregulation | Inhibition of adipocyte differentiation | nih.govsciepub.com |

| C/EBPα | Downregulation | Inhibition of adipocyte differentiation | nih.govsciepub.com |

| C/EBPβ | Downregulation | Inhibition of the initial stages of adipogenesis | nih.govfrontiersin.org |

| FAS | Downregulation | Decreased fatty acid synthesis | nih.govsciepub.com |

This compound's metabolic regulatory effects are mediated through its interaction with central cellular energy-sensing pathways, including the AMP-activated protein kinase (AMPK) and the Akt-mammalian target of rapamycin complex 1 (mTORC1) signaling pathways. cabidigitallibrary.orgresearchgate.net

AMPK acts as a metabolic master switch; its activation generally promotes energy-producing catabolic pathways while inhibiting energy-consuming anabolic processes like lipogenesis. apexbt.com Preclinical studies show that this compound treatment promotes the phosphorylation of AMPK, which is indicative of its activation. cabidigitallibrary.org This activation of AMPK contributes to the suppression of lipogenesis. cabidigitallibrary.orgresearchgate.net The beneficial effects of this compound on lipid accumulation in hepatocytes and adipocytes have been shown to be abolished by an AMPK inhibitor, confirming the pathway's critical role. cabidigitallibrary.org

Conversely, the Akt-mTORC1 pathway is a key regulator of cell growth and proliferation, and its activation is required for adipogenic differentiation. sciepub.comresearchgate.net this compound has been found to regulate this pathway by downregulating the phosphorylation of Akt and downstream targets of mTORC1, such as S6K and 4E-BP1. sciepub.comresearchgate.net By attenuating mTORC1 signaling, this compound negatively affects the expression of PPARγ and C/EBPα, thereby contributing to its anti-adipogenic activity. sciepub.comresearchgate.net

This compound also modulates lipid metabolism through the engagement of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor α (PPARα) pathways. researchgate.netnih.gov SREBP-1c is a major transcription factor that promotes the expression of genes involved in fatty acid synthesis, while PPARα is a key regulator of genes controlling fatty acid oxidation. researchgate.netnih.govmdpi.com

In hepatic cells, this compound has been shown to downregulate the expression of SREBP-1c and its target genes, including FAS and Acetyl-CoA Carboxylase (ACC), which are pivotal for de novo lipogenesis. cabidigitallibrary.orgresearchgate.net Molecular docking studies suggest a strong binding affinity between this compound and SREBP-1c. researchgate.net

Simultaneously, this compound upregulates the expression of PPARα. researchgate.netnih.gov The activation of PPARα enhances fatty acid oxidation, promoting the breakdown of lipids. nih.gov This dual action—suppressing lipid synthesis via SREBP-1c inhibition and promoting lipid breakdown via PPARα activation—contributes significantly to its ability to reduce lipid accumulation in liver cells. researchgate.net

Glycolipid Profile Improvements in Preclinical Models

In vivo studies using preclinical models of metabolic disease have confirmed that this compound's molecular activities translate to systemic improvements in metabolic health. In high-fat diet (HFD)-fed mice, supplementation with this compound led to a significant reduction in body weight and fat mass, along with notable improvements in glycolipid profiles. cabidigitallibrary.org

Similarly, in a murine model of type 2 diabetes induced by a high-fat diet and streptozotocin (B1681764) (HFD/STZ), this compound treatment improved the lipid profile and attenuated hepatic steatosis (fatty liver). nih.gov These animals also showed restored glucose tolerance and improved insulin (B600854) resistance. nih.gov The amelioration of hepatic steatosis was linked to the activation of the PPARα pathway, highlighting a consistent mechanism across different experimental systems. nih.gov

Table 3: Summary of this compound's Effects in Preclinical Models

| Preclinical Model | Key Findings | Associated Pathway | Reference |

|---|---|---|---|

| High-Fat Diet (HFD)-fed Mice | Reduced body weight and fat mass, improved glycolipid profiles, ameliorated hepatic steatosis | AMPK-mediated FAS/HSL pathway | cabidigitallibrary.org |

| HFD/Streptozotocin-induced Diabetic Mice | Improved lipid profile, attenuated hepatic steatosis, restored glucose tolerance, improved insulin sensitivity | PPARα/PGC1α pathway | nih.gov |

Influence on Gut Microbiota Composition and Function

This compound has been shown in preclinical studies to significantly modulate the composition and function of the gut microbiota, which may contribute to its pharmacological effects. In high-fat diet (HFD)-fed rat models, this compound supplementation has been observed to alter the gut microbial structure, notably by decreasing the ratio of the phyla Firmicutes to Bacteroidetes. nih.gov It also reduces the relative abundance of bacteria associated with lipid metabolism and lipopolysaccharide (LPS) production, such as Desulfovibrio. nih.gov Conversely, this compound administration increases the population of beneficial bacteria known for producing short-chain fatty acids (SCFAs). nih.gov

Further studies in mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis demonstrated that this compound could reverse gut dysbiosis. frontiersin.org In these models, this compound treatment increased the abundance of genera such as Lachnospiraceae_Clostridium, Bilophila, and Halomonas, while decreasing the populations of Bacteroides, Parabacteroides, and Paraprevotella, which were elevated in the DSS-treated group. frontiersin.org In models of non-alcoholic steatohepatitis (NASH), this compound administration was found to enrich the gut microbiota with Akkermansia muciniphila. nih.gov

Functionally, these changes in microbiota composition are linked to improved gut health. This compound promotes the production of SCFAs, which are crucial for maintaining intestinal barrier integrity. nih.govnih.gov This enhancement of the intestinal barrier leads to reduced levels of circulating bacterial endotoxins like LPS, thereby mitigating low-grade chronic inflammation associated with metabolic disorders. nih.govnih.gov

Table 1: Effects of this compound on Gut Microbiota in Preclinical Models

| Category | Finding | Model System | Reference(s) |

|---|---|---|---|

| Phylum-Level Changes | Decreased Firmicutes/Bacteroidetes ratio | High-Fat Diet Rats | nih.gov |

| Increased Bacteroidetes abundance | DSS-Induced Colitis Mice | frontiersin.org | |

| Decreased Firmicutes abundance | DSS-Induced Colitis Mice | frontiersin.org | |

| Genus-Level Changes | Decreased Desulfovibrio | High-Fat Diet Rats | nih.gov |

| Increased SCFA-producing bacteria | High-Fat Diet Rats | nih.gov | |

| Increased Akkermansia muciniphila | NASH Mice | nih.gov | |

| Reversed DSS-induced changes in Bacteroides, Parabacteroides, Paraprevotella | DSS-Induced Colitis Mice | frontiersin.org | |

| Functional Outcomes | Increased Short-Chain Fatty Acid (SCFA) production | High-Fat Diet Rats | nih.govnih.gov |

| Enhanced intestinal barrier integrity | High-Fat Diet Rats | nih.gov |

Neuropharmacological Effects and Receptor Interactions in In Vitro and In Vivo Models

In vitro pharmacological assays have characterized this compound as a compound with a complex polypharmacology, showing affinity for multiple monoamine receptors. nih.govplos.org Its receptor binding profile shares similarities with atypical antipsychotic drugs. nih.govresearchgate.net

Specifically, this compound acts as an antagonist at serotonin (B10506) 5-HT2A, 5-HT2C, and 5-HT2B receptors. nih.govnih.govresearchgate.net It functions as an inverse agonist at the 5-HT7 receptor. nih.govnih.govresearchgate.net For dopamine (B1211576) receptors, this compound demonstrates partial agonism at D2 and D5 receptors and agonism at the D4 receptor. nih.govnih.govresearchgate.net Additionally, it acts as a partial agonist at the 5-HT6 serotonin receptor and an agonist at the 5-HT1A receptor. nih.govnih.govresearchgate.net Functional studies have shown its potency as a D2 partial agonist (EC50 = 64 nM), a 5-HT7 inverse agonist (EC50 = 150 nM), and a 5-HT2C antagonist (IC50 = 131 nM). nih.gov

Table 2: this compound Monoamine Receptor Binding and Functional Activity

| Receptor | Action | Potency | Reference(s) |

|---|---|---|---|

| Serotonin Receptors | |||

| 5-HT1A | Agonist | - | nih.govnih.govresearchgate.net |

| 5-HT2A | Antagonist | - | nih.govnih.govresearchgate.net |

| 5-HT2B | Antagonist | - | nih.govnih.govresearchgate.net |

| 5-HT2C | Antagonist | IC50 = 131 nM | nih.gov |

| 5-HT6 | Partial Agonist | - | nih.govnih.govresearchgate.net |

| 5-HT7 | Inverse Agonist | EC50 = 150 nM | nih.gov |

| Dopamine Receptors | |||

| D2 | Partial Agonist | EC50 = 64 nM | nih.gov |

| D4 | Agonist | - | nih.govnih.govresearchgate.net |

In addition to its activity at monoamine receptors, preclinical studies have demonstrated that this compound inhibits the dopamine transporter (DAT). nih.govnih.govresearchgate.net This action suggests that this compound can modulate dopaminergic neurotransmission by affecting the reuptake of dopamine from the synaptic cleft. However, it was found to have no effect on dopamine uptake at the vesicular monoamine transporter-2 (VMAT2). nih.gov

This compound's hypnotic effects appear to be mediated, at least in part, through its modulation of the central serotonergic system. nih.gov In rodent models, this compound has been shown to augment non-rapid eye movement (NREM) sleep time and enhance EEG delta power. nih.govnih.gov The mechanisms underlying these effects are linked to serotonin (5-HT). Studies have shown that this compound treatment can be effective against insomnia induced by 5-HT depletion. nih.govnih.govresearchgate.net Furthermore, administration of this compound in insomniac mice led to increased levels of both 5-HT and the 5-HT1A receptor in the hypothalamus. nih.govnih.gov A synergistic hypnotic effect was also observed when this compound was co-administered with the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP). nih.gov

The neuropharmacological activity of this compound is predicated on its ability to enter the central nervous system. Experimental evidence confirms that this compound can cross the blood-brain barrier (BBB). nih.govresearchgate.net Pharmacokinetic studies in rats, utilizing brain microdialysis techniques, have shown that after intravenous administration, this compound is rapidly distributed into the brain. nih.gov These studies detected meaningful concentrations of the compound in the brain, confirming its capacity to penetrate the BBB and exert direct effects on central neural circuits. nih.gov

Anti-Inflammatory and Antioxidant Mechanisms in Preclinical Models

This compound exhibits significant anti-inflammatory and antioxidant properties in various preclinical models through the modulation of key signaling pathways.

Its anti-inflammatory effects are partly mediated by the suppression of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. acs.org By inhibiting this pathway, this compound reduces the production and expression of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com Studies in LPS-induced RAW264.7 cells have shown that this compound significantly inhibits the production of IL-6 and TNF-α in a dose-dependent manner. mdpi.com The activation of peroxisome proliferator-activated receptors (PPARs) has also been identified as a mechanism for its anti-inflammatory action. mdpi.com

As an antioxidant, this compound has been shown to activate the Nrf-2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. acs.org In models of alloxan-induced diabetes in rats, this compound administration significantly improved the levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). mdpi.com It also inhibited the increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. mdpi.com These actions collectively help to mitigate cellular damage caused by oxidative stress. acs.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| 5-hydroxytryptophan (5-HTP) |

| Catalase (CAT) |

| Dopamine |

| Glutathione (GSH) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| This compound |

| Serotonin (5-HT) |

| Superoxide dismutase (SOD) |

| Thiobarbituric acid reactive substances (TBARS) |

Cardioprotective and Vascular Regulatory Mechanisms

This compound exhibits significant potential in the realm of cardiovascular health, with preclinical studies demonstrating its ability to protect the heart and regulate vascular function through various mechanisms.

This compound has been shown to induce vasorelaxation, a process crucial for maintaining vascular health and regulating blood pressure. researchgate.net Its vasorelaxant effects are mediated through both endothelium-dependent and endothelium-independent mechanisms. nih.govresearchgate.net In studies using rat mesenteric arteries, this compound-induced relaxation was reduced by the removal of the endothelium or by pretreatment with inhibitors of endothelial nitric oxide synthase (eNOS) and the nitric oxide (NO)-sensitive guanylyl cyclase. researchgate.netresearchgate.net This indicates that a portion of its vasorelaxant effect is dependent on the production of NO in the endothelium. researchgate.net

Furthermore, this compound was found to promote the phosphorylation of eNOS in human umbilical vein endothelial cells (HUVECs), leading to an increase in cytosolic NO levels. researchgate.netresearchgate.net In addition to its endothelium-dependent effects, this compound also exerts a direct relaxant effect on vascular smooth muscle cells. researchgate.net Under endothelium-free conditions, this compound was observed to attenuate vasoconstriction induced by calcium influx. researchgate.netresearchgate.net This suggests that this compound can inhibit calcium entry into vascular smooth muscle cells, contributing to its vasorelaxant properties. researchgate.netmdpi.com

Recent research has uncovered a novel mechanism through which this compound protects the vascular endothelium: the induction of autophagy. nih.govnih.gov In a study investigating the effects of this compound on vascular cell adhesion molecule 1 (VCAM1), a key molecule in the initiation of atherosclerosis, it was found that this compound intervention alleviated VCAM1 activation in response to both a high-fat diet and TNF-α exposure. nih.govmdpi.com

This protective effect was closely linked to the activation of autophagy. nih.gov The study revealed that this compound stimulates autophagy by inhibiting the Akt/mTOR signaling pathway. nih.govxml-journal.net This, in turn, leads to the repression of activator protein 1 (AP1) activation, a transcription factor involved in VCAM1 expression. nih.gov The findings indicate that this compound-induced autophagy plays a crucial role in preventing the inflammatory response in the vascular endothelium, thereby offering a potential mechanism for its anti-atherosclerotic effects. nih.govnih.govmdpi.com

This compound has demonstrated significant cardioprotective effects in experimental models of myocardial ischemia-reperfusion (I/R) injury, a condition that occurs when blood flow is restored to a previously ischemic area of the heart. In a mouse model of myocardial I/R, this compound was found to reduce the size of the myocardial infarct and improve cardiac function.

Furthermore, in vitro studies using primary mouse cardiomyocytes subjected to hypoxia and reoxygenation (a model of I/R injury at the cellular level), this compound effectively inhibited apoptosis (programmed cell death). The protective mechanism appears to involve the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory and antioxidant properties. By upregulating PPAR-γ, this compound was shown to reduce oxidative stress, a key contributor to I/R injury. The cardioprotective effects of this compound were reversed by a PPAR-γ inhibitor, confirming the importance of this pathway in its mechanism of action. Another study also reported that this compound has a protective effect against isoproterenol-induced myocardial infarction in rats.

Renal Protective Mechanisms

This compound, a prominent bioactive alkaloid from the lotus plant (Nelumbo nucifera), has demonstrated significant potential in protecting the kidneys from various forms of injury. Its nephroprotective effects are attributed to a range of molecular activities, including the mitigation of renal fibrosis and the inhibition of specific cell death pathways like ferroptosis. These mechanisms underscore its therapeutic promise for conditions such as diabetic kidney disease and acute kidney injury.

Renal fibrosis, the excessive accumulation of extracellular matrix, is a final common pathway for most chronic kidney diseases, leading to organ failure. This compound exerts notable anti-fibrotic effects by modulating key signaling pathways involved in this pathological process, particularly the PI3K/AKT/mTOR axis.

In a preclinical model of diabetic kidney disease, a condition that often leads to kidney fibrosis, this compound treatment was found to restore autophagy. researchgate.netplos.orgresearchgate.netnih.gov This restoration is achieved by inhibiting the hyperactivation of the PI3K-AKT-mTOR pathway. researchgate.netplos.orgresearchgate.netnih.gov Specifically, this compound administration led to a significant downregulation in the phosphorylation levels of PI3K, AKT, and mTOR in kidney cells exposed to high glucose. researchgate.netresearchgate.net The inhibition of this pathway lifts its suppressive effect on autophagy, an essential cellular recycling process. Enhanced autophagic flux, in turn, helps to degrade pro-fibrotic proteins and damaged organelles, thereby alleviating the fibrotic progression. plos.org

The anti-fibrotic effect of this compound is also linked to its ability to suppress the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway, a central mediator of fibrosis. researchgate.netnih.gov By restoring autophagy through the PI3K/AKT/mTOR axis, this compound effectively inhibits the expression of TGF-β and the phosphorylation of Smad3. researchgate.netnih.gov This leads to a reduction in the synthesis of fibrotic proteins such as fibronectin and collagen. plos.org Studies have also noted this compound's anti-fibrotic properties in the context of ischemia-reperfusion injury, where it helps to downregulate pro-fibrotic markers. plos.orgplos.org

While direct evidence in renal fibrosis models is still emerging for other targets, research in different contexts suggests plausible mechanisms. For instance, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), also known as Prostaglandin-Endoperoxide Synthase 2 (PTGS2), in inflammatory cell models. researchgate.net Given that inflammation is a key driver of fibrosis, this anti-inflammatory action could contribute to its anti-fibrotic effects in the kidney. Furthermore, this compound has been observed to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in cancer cells. researchgate.net As STAT3 activation is implicated in renal fibrosis, its inhibition by this compound represents another potential, though not yet directly confirmed, anti-fibrotic mechanism. ishen365.comnih.gov The direct modulation of JUN and Epidermal Growth Factor Receptor (EGFR) by this compound in renal fibrosis has not been detailed in the current body of research.

Table 1: this compound's Anti-Fibrotic Molecular Targets and Mechanisms

| Target Protein | Modulation by this compound | Downstream Effect | Renal Disease Model |

|---|---|---|---|

| AKT1 | ↓ Phosphorylation | Inhibition of mTOR; Restoration of autophagy | Diabetic Kidney Disease |

| mTOR | ↓ Phosphorylation | Restoration of autophagy; Inhibition of TGF-β/Smad3 pathway | Diabetic Kidney Disease |

| PI3K | ↓ Phosphorylation | Inhibition of AKT/mTOR signaling | Diabetic Kidney Disease |

| TGF-β | ↓ Expression | Reduced pro-fibrotic signaling | Diabetic Kidney Disease |

| Smad3 | ↓ Phosphorylation | Reduced synthesis of fibronectin and collagen | Diabetic Kidney Disease |

| PTGS2 (COX-2) | ↓ mRNA Expression | Reduced inflammation (in non-renal models) | Inflammatory Cell Models |

| STAT3 | ↓ Activation | Reduced pro-fibrotic signaling (in non-renal models) | Cancer Cell Models |

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has been identified as a critical mechanism in the pathogenesis of acute kidney injury (AKI). This compound has emerged as a potent inhibitor of ferroptosis, offering significant protection in preclinical models of AKI. plos.org

In studies using a folic acid-induced model of AKI, this compound treatment effectively mitigated kidney dysfunction and pathological damage. plos.org The protective mechanism was directly linked to the inhibition of ferroptosis. plos.org this compound was found to prevent two key events in the ferroptotic cascade: the accumulation of iron and the subsequent lipid peroxidation within renal cells. plos.org

The core of this compound's anti-ferroptotic action appears to be its effect on the Glutathione Peroxidase 4 (GPX4) enzyme. plos.org GPX4 is a crucial antioxidant enzyme that neutralizes lipid peroxides, thereby preventing ferroptotic cell death. Research demonstrated that the protective effect of this compound against ferroptosis was nullified when GPX4 was genetically knocked down. plos.org This indicates that this compound's ability to prevent ferroptosis is dependent on the presence and function of GPX4. In vitro experiments further confirmed these findings, showing that this compound significantly protected human kidney cells (HK-2 and HEK293T) from ferroptosis induced by the compound RSL3, a known GPX4 inhibitor. plos.org

By inhibiting iron accumulation, reducing lipid peroxidation, and acting through a GPX4-dependent mechanism, this compound effectively shields kidney cells from ferroptotic death. plos.org This positions this compound as a promising therapeutic candidate for treating acute kidney injury by specifically targeting the ferroptosis pathway. plos.org

Table 2: this compound's Role in Inhibiting Ferroptosis in Renal Injury

| Model | Key Findings | Molecular Mechanism |

|---|---|---|

| Folic Acid-Induced Acute Kidney Injury (in vivo) | Mitigated pathological alterations; Improved kidney function; Ameliorated inflammatory cell infiltration. | Prevented iron accumulation; Inhibited lipid peroxidation. |

| RSL3-Induced Ferroptosis (in vitro, HK-2 & HEK293T cells) | Significantly prevented ferroptotic cell death. | Dependent on Glutathione Peroxidase 4 (GPX4) function. |

Synthetic Chemistry and Analog Development of Nuciferine

Total Synthesis Approaches

Total synthesis of nuciferine (B1677029) aims to construct the complete molecular framework from simpler precursors. Several methodologies have been developed, often focusing on controlling the stereochemistry of the resulting aporphine (B1220529) core.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including aporphine alkaloids like (S)-nuciferine. One approach involves a late-stage asymmetric hydrogenation utilizing a chiral iridium(I) catalyst researchgate.netresearchgate.netglobalauthorid.comresearchgate.netbohrium.com. Another synthetic route to enantiomerically pure aporphines, including (S)-nuciferine, employs catalytic asymmetric hydrogenation of 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediates. This method has utilized Noyori's ruthenium-based catalyst to yield (S)-1-benzyltetrahydroisoquinolines, which serve as key intermediates in the synthesis nih.gov.

Diastereoselective Reactions

Diastereoselective reactions play a crucial role in constructing the stereocenters present in this compound. A stereoselective total synthesis of both (S)- and (R)-nuciferine has been achieved through a diastereoselective reaction between a chiral dihydroisoquinoline enamide and a 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a benzyne (B1209423) precursor, promoted by CsF researchgate.netx-mol.com. This approach yields a separable mixture of diastereoisomers that can be transformed into the desired this compound enantiomers through subsequent steps researchgate.net. Diastereoselective reactions, such as the Bischler-Napieralski cyclization, are also fundamental in the synthesis of related tetrahydroisoquinoline scaffolds that can be elaborated into aporphines acs.org.

Chemical Modifications and Derivative Synthesis

Chemical modifications of the this compound scaffold have been pursued to generate derivatives with altered properties and potentially enhanced biological activities. These modifications often target the functional groups present on the aporphine core.

O-Dealkylation and N-Dealkylation Strategies

O-dealkylation and N-dealkylation reactions are common strategies employed to synthesize this compound derivatives researchgate.netresearchgate.netmolaid.comlookchem.com. For instance, regioselective O-demethylation of this compound at a specific position can be achieved using reagents like dibenzyl diselenide in the presence of sodium hydride researchgate.net. Further O-dealkylation can be carried out using reagents such as AlBr3 researchgate.net. N-dealkylation, the removal of an alkyl group from the nitrogen atom, is a significant transformation in the synthesis of amine-containing compounds, including alkaloids google.comnih.gov. Methods involving chloroformates have been explored for the N-dealkylation of tertiary amines google.comnih.gov.

Ring Aromatization Reactions

Ring aromatization reactions are utilized in the synthesis of certain this compound derivatives, leading to compounds with altered structural features researchgate.netresearchgate.netmolaid.comlookchem.com. Dehydrothis compound (B1581685), for example, is a derivative that can be obtained through aromatization of the C ring of this compound researchgate.netresearchgate.netlookchem.com. This structural change can influence the biological activity of the resulting compound researchgate.net.

Enantiomeric Synthesis and Characterization

The synthesis of individual enantiomers, (S)- and (R)-nuciferine, is crucial for understanding their specific biological profiles, as enantiomers can exhibit different pharmacological activities researchgate.netnih.govrsc.orgrsc.org. Asymmetric synthetic routes, often involving catalytic asymmetric hydrogenation, are employed to obtain enantiomerically pure this compound researchgate.netresearchgate.netnih.govrsc.orgrsc.org. Characterization of the enantiomeric purity of synthesized compounds is typically performed using techniques such as chiral HPLC rsc.org. Optical rotation measurements are also used to characterize the enantiomers rsc.org.

Some research has investigated the acetylcholinesterase inhibitory activity of this compound derivatives synthesized through O-dealkylation, N-dealkylation, and ring aromatization reactions researchgate.netresearchgate.netlookchem.com. For example, 1,2-dihydroxyaporphine (B1223001) and dehydrothis compound were found to exhibit acetylcholinesterase inhibitory activity with reported IC50 values researchgate.netresearchgate.netlookchem.com.

| Compound Name | PubChem CID |

| This compound | 4550 |

| 1,2-dihydroxyaporphine | 164574 |

| Dehydrothis compound | 7630-74-2 |

| (S)-Nuciferine | 644076 |

| (R)-Nuciferine | 644077 |

Structure Activity Relationship Sar Studies of Nuciferine and Its Analogs

Correlation Between Structural Features and Biological Activity

Modifications at different positions of the aporphine (B1220529) skeleton of nuciferine (B1677029) have been shown to impact its biological activity.

Impact of C Ring Aromatization

Aromatization of the C ring in aporphine alkaloids, including this compound derivatives, has been suggested to be favorable for certain biological activities, such as acetylcholinesterase inhibition. researchgate.netresearchgate.net For example, dehydrothis compound (B1581685), an analog with an aromatized C ring, demonstrated higher acetylcholinesterase inhibitory activity compared to this compound in some studies. researchgate.netresearchgate.net This suggests that the increased rigidity and altered electron distribution in the aromatized C ring play a role in the interaction with the enzyme.

Significance of Alkoxyl and Hydroxy Groups (e.g., C1, C2 positions)

The nature and position of substituents on the aromatic rings, particularly alkoxyl (such as methoxy) and hydroxyl groups at positions like C1 and C2, are significant determinants of the biological activity of aporphine alkaloids. The presence of an alkoxyl group at C1 and a hydroxyl group at C2 has been indicated as favorable for acetylcholinesterase inhibition. researchgate.netresearchgate.net Studies on aporphine analogs have shown that modifications at the C1 and C2 positions can significantly influence affinity and selectivity for various receptors, including serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors. hilarispublisher.comresearchgate.netresearchgate.net For instance, increasing the alkyl chain length at the C1 position of nantenine (B1222069) analogs, which are structurally related to this compound, resulted in increased affinity at the 5-HT2A receptor. hilarispublisher.comresearchgate.net Conversely, larger alkoxy groups at the C2 position might be less tolerated for optimal activity at certain receptors. hilarispublisher.com The presence of a catechol group (1,2-dihydroxy) on the aporphine scaffold can also favor dopamine (B1211576) receptor affinity. acs.org

Role of Alkyl Substituents at the N Atom

The alkyl substituent at the nitrogen atom (N atom) of the aporphine skeleton also plays a role in biological activity. For acetylcholinesterase inhibition, an alkyl substituent at the N atom was found to be favorable. researchgate.netresearchgate.net The size and nature of the N-alkyl group can influence the affinity and selectivity of aporphine alkaloids for different receptors, including dopamine receptors. acs.orgresearchgate.net For example, an N-methyl substituent may improve D1 receptor activity, while an N-n-propyl substituent might enhance D2 receptor activity. acs.org Larger N-alkyl groups can lead to decreased affinity at certain serotonin receptors, suggesting that the binding pocket for this group is relatively small. hilarispublisher.com

Stereochemical Influences on Receptor Antagonism (e.g., 5-HT2, α1 receptors)

Stereochemistry at the chiral center (C6a) of the aporphine core is critical for the biological activity and receptor interactions of this compound and its analogs. Both (R) and (S) enantiomers of aporphine alkaloids like this compound and roemerine (B1679503) have been evaluated for their activity at human 5-HT2 and alpha-1 adrenergic receptors. researchgate.netresearchgate.netnih.gov These studies have shown that both enantiomers can act as antagonists at these receptors, although their potency and selectivity profiles may differ. researchgate.netresearchgate.netnih.gov For instance, (R)-roemerine demonstrated higher potency and better selectivity at 5-HT2A and 5-HT2C receptors compared to its (S)-enantiomer. researchgate.netresearchgate.net This highlights the importance of the three-dimensional arrangement of substituents around the chiral center for optimal receptor binding and activity.

Molecular Docking and Computational Approaches in SAR

Molecular docking and other computational approaches are widely used in SAR studies of this compound and its analogs to predict binding modes, affinities, and interactions with target proteins. genominfo.orgnih.govjes-tm.orgresearchgate.netplos.org These in silico methods complement experimental studies by providing insights into the molecular basis of the observed biological activities. Molecular docking can help visualize how this compound or its analogs fit into the binding pockets of receptors or enzymes, identifying key amino acid residues involved in interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netgenominfo.orgnih.gov This information is valuable for understanding why certain structural modifications enhance or diminish activity and guides the design of novel compounds with improved properties. For example, molecular docking has been applied to predict the binding modes of this compound derivatives to acetylcholinesterase researchgate.netresearchgate.net and to study the interaction of this compound with tyrosinase. genominfo.orgnih.gov Computational methods can also be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further aiding the drug discovery process. jes-tm.org

Analytical Methodologies for Nuciferine Research

Chromatographic Techniques for Quantification and Separation

Chromatography is the cornerstone of nuciferine (B1677029) analysis, enabling its separation from other related alkaloids and matrix components. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominently used methods, often coupled with mass spectrometry for enhanced sensitivity and specificity.

UPLC-MS/MS is a powerful and sensitive technique for the determination of this compound in plasma and tissue samples. nih.gov This method offers high selectivity and a short run time, typically around 3 minutes. nih.gov The analysis is often performed using an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Quantification is achieved through multiple reactions monitoring (MRM) mode, which provides excellent specificity by tracking a specific parent ion to daughter ion transition. nih.gov For this compound, the characteristic transition monitored is typically m/z 296.0→265.1. nih.gov An internal standard (IS), such as berberrubine (m/z 322.0→307.0), is often used to ensure accuracy and correct for variations during sample processing and analysis. nih.gov

Table 1: UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |

| Quantitative Mode | Multiple Reactions Monitoring (MRM) | nih.gov |

| This compound Ion Transition | m/z 296.0 → 265.1 | nih.gov |

| Internal Standard | Berberrubine | nih.gov |

| IS Ion Transition | m/z 322.0 → 307.0 | nih.gov |

| Total Run Time | ~ 3 minutes | nih.gov |

High-Performance Liquid Chromatography (HPLC), frequently paired with a Diode Array Detector (DAD), is a widely used method for the quantification of this compound in plant extracts and other formulations. researchgate.netresearchgate.net Reversed-phase chromatography is the most common approach, utilizing columns such as a C18. researchgate.netnih.gov

The separation is achieved using a mobile phase, which is typically a mixture of an organic solvent and an aqueous buffer. Common mobile phase compositions include methanol mixed with a phosphate buffer or acetonitrile combined with water containing modifiers like triethylamine or acetic acid. researchgate.netnih.govnih.gov The detection wavelength for this compound is generally set in the range of 270-272 nm, where it exhibits strong absorbance. researchgate.netnih.govijpsonline.com The retention time for this compound under specific conditions has been reported to be approximately 5.6 minutes. researchgate.net This method is valued for its precision and accuracy in quantifying this compound and other related alkaloids like roemerine (B1679503) and prothis compound simultaneously. nih.gov

Table 2: Example HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Source |

|---|---|---|---|

| Column | Hemochrom Intsil C-18 | Hypersil C18 | researchgate.netnih.gov |

| Mobile Phase | Methanol: 10mM Phosphate Buffer (85:15), pH 4 | Acetonitrile: Water with 0.1% Triethylamine (Gradient) | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | researchgate.netnih.gov |

| Detection Wavelength | 272 nm | 270 nm | researchgate.netnih.gov |

| Retention Time | ~5.60 min | Not Specified | researchgate.net |

Sample Preparation Methodologies for Biological Matrices

Effective sample preparation is critical for removing interfering substances from complex biological matrices like plasma and tissue, ensuring accurate and reliable quantification of this compound. nih.govuab.edu The choice of technique depends on the nature of the sample and the analytical method used.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE) : This method separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous phase and an organic solvent. orientjchem.org It is a conventional technique used to isolate target analytes from biological fluids. orientjchem.org

Solid-Phase Extraction (SPE) : SPE is used as a cleanup procedure where a sample is passed through a solid sorbent that selectively retains the analyte or the impurities. researchgate.net Silica gel has been used as an adsorbent for the selective separation of this compound. researchgate.net

Protein Precipitation (PP) : For plasma or serum samples, this is a straightforward method to remove proteins that can interfere with chromatographic analysis. uab.edu It involves adding a precipitating agent, like methanol, to the sample. researchgate.net

For plant materials, a common extraction method involves maceration with a solvent like methanol, followed by filtration. ijpsonline.com

Method Validation Parameters in Analytical Research

To ensure the reliability and accuracy of analytical methods for this compound quantification, they must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ijpsonline.comresearchgate.net Validation assesses various performance characteristics of the method.

Key validation parameters include:

Linearity and Range : This establishes the concentration range over which the method's response is directly proportional to the analyte concentration. researchgate.net For this compound, methods have demonstrated good linearity with high correlation coefficients (r²), often exceeding 0.998. researchgate.netijpsonline.com Linear ranges have been reported as 1-9 ppm for HPLC and 100-450 ng/spot for HPTLC. researchgate.netijpsonline.com

Accuracy : Accuracy is determined by recovery studies, where a known amount of this compound is added to a sample and the percentage recovered is measured. researchgate.net Recovery rates for this compound are typically high, often falling within the 92% to 106% range. researchgate.netnih.gov

Precision : Precision measures the closeness of agreement between a series of measurements from the same sample. researchgate.net It is expressed as the percent relative standard deviation (%RSD). For this compound analysis, %RSD values are generally low, often less than 2%, indicating high precision. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For an HPTLC method, the LOD and LOQ for this compound were found to be 6.5 ng/spot and 19.8 ng/spot, respectively. researchgate.net

Specificity : This ensures that the analytical signal is solely from the analyte of interest (this compound) and not from other components in the sample matrix. researchgate.net

Robustness : Robustness tests the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 3: Summary of Method Validation Parameters for this compound

| Parameter | Reported Value / Range | Technique | Source |

|---|---|---|---|

| Linearity Range | 1 – 9 ppm | HPLC | researchgate.net |

| 100 – 450 ng/spot | HPTLC | ijpsonline.com | |

| Correlation Coefficient (r²) | 0.9996 | HPLC | researchgate.net |

| 0.998 | HPTLC | ijpsonline.com | |

| Accuracy (% Recovery) | 99.21% - 99.47% | HPLC | researchgate.net |

| 92.3% - 105.8% | LC-MS | nih.gov | |

| Precision (%RSD) | < 1.41% | HPTLC | researchgate.net |

| < 2% | HPLC | researchgate.net | |

| LOD | 6.5 ng/spot | HPTLC | researchgate.net |

| LOQ | 19.8 ng/spot | HPTLC | researchgate.net |

Metabolomic and Systems Biology Approaches in Nuciferine Research

Untargeted Metabolomics for Mechanistic Elucidation

Untargeted metabolomics is a powerful tool used to identify and quantify a wide range of small molecules (metabolites) within a biological sample. By analyzing changes in the metabolome, researchers can gain insights into the biochemical pathways affected by nuciferine (B1677029) treatment.

Identification of Altered Metabolites in Response to this compound

Studies utilizing untargeted metabolomics have identified significant alterations in metabolite profiles following this compound administration. For instance, research on nonalcoholic fatty liver disease (NAFLD) in rats treated with this compound revealed improvements in metabolic disorders, as indicated by changes in various metabolites. nih.govresearchgate.net Similarly, untargeted metabo-lipidomics in hyperlipidemic rats treated with this compound identified differentially expressed metabolites. nih.gov In a study investigating the effects of this compound on ischemic stroke in rats, UPLC-Q-TOF/MS-based serum metabolomics identified approximately 19 metabolites that were altered in response to treatment. nih.gov

An in vivo and in vitro metabolic profiling study of this compound identified a total of 55 metabolites, including 14 novel phase I metabolites and 18 novel phase II metabolites, using high-resolution mass spectrometry-based metabolomics. acs.orgresearchgate.netnih.gov

Characterization of Metabolic Pathway Modulation

Untargeted metabolomics not only identifies altered metabolites but also helps to characterize the metabolic pathways that are modulated by this compound. In NAFLD rat models, this compound treatment was shown to improve metabolic disorders reflected in the dysfunction of glycerophospholipid, linoleic acid, alpha-linolenic acid, arginine, and proline metabolism. nih.govresearchgate.net this compound treatment also regulated the gene expression of key enzymes related to the glycerophospholipid, linoleic acid, and alpha-linolenic acid metabolism pathways in the liver. frontiersin.org In hyperlipidemic rats, the biosynthesis and metabolism of phenylalanine, tyrosine, and tryptophan were identified as pivotal metabolic pathways affected by this compound. nih.gov The study on ischemic stroke revealed that this compound exerted a positive therapeutic action by regulating metabolism, with approximately 7 metabolic pathways associated with its effect. nih.gov

Table 1: Metabolic Pathways Modulated by this compound Identified Through Metabolomics

| Condition/Model | Metabolic Pathways Modulated | Reference |

| NAFLD rats | Glycerophospholipid metabolism, Linoleic acid metabolism, Alpha-linolenic acid metabolism, Arginine metabolism, Proline metabolism | nih.govresearchgate.net |

| Hyperlipidemic rats | Biosynthesis and metabolism of phenylalanine, tyrosine, and tryptophan | nih.gov |

| Ischemic stroke rats | Approximately 7 metabolic pathways | nih.gov |

Network Pharmacology and In Silico Analysis of Target-Pathway Interactions

Network pharmacology and in silico approaches are employed to predict and analyze the potential targets of this compound and the complex networks and pathways through which it exerts its effects. These computational methods complement experimental findings by providing a broader view of this compound's interactions within biological systems.